Nithiamide Exhibits 44‑Fold Higher Potency Than Metronidazole Against Giardia intestinalis
Nithiamide (compound 1) was tested head‑to‑head against metronidazole and nitazoxanide in an in vitro susceptibility assay using Giardia intestinalis trophozoites. Nithiamide achieved an IC₅₀ of 122 nM, representing a 44‑fold improvement over metronidazole (IC₅₀ = 5.4 μM) and a 10‑fold improvement over nitazoxanide (IC₅₀ = 1.2 μM) [1].
| Evidence Dimension | In vitro potency (IC₅₀) against G. intestinalis |
|---|---|
| Target Compound Data | 122 nM (0.122 μM) |
| Comparator Or Baseline | Metronidazole: 5.4 μM; Nitazoxanide: 1.2 μM |
| Quantified Difference | 44‑fold more potent than metronidazole; 10‑fold more potent than nitazoxanide |
| Conditions | Giardia intestinalis trophozoites, 48‑hour incubation, tritiated thymidine incorporation assay |
Why This Matters
For researchers screening giardicidal candidates, nithiamide provides a nanomolar‑potency reference point that outperforms the current clinical drugs of choice.
- [1] Navarrete‑Vázquez G, Chávez‑Silva F, Colín‑Lozano B, et al. Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis. Bioorg Med Chem. 2015;23(9):2204‑2210. doi:10.1016/j.bmc.2015.02.059 View Source
